4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile
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Overview
Description
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile is a chemical compound with the molecular formula C14H8ClN3O2 and a molecular weight of 285.68522 g/mol . This compound is known for its unique structure, which includes a chloro-nitrophenyl group and a benzonitrile moiety connected by a methylene bridge. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-aminobenzonitrile. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzonitrile can be compared with other similar compounds, such as:
4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}benzonitrile: This compound has a quinoline moiety instead of a nitrophenyl group, which may result in different biological activities.
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound includes a triazole ring, which can enhance its antimicrobial properties.
Properties
Molecular Formula |
C14H8ClN3O2 |
---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-6-3-11(7-14(13)18(19)20)9-17-12-4-1-10(8-16)2-5-12/h1-7,9H |
InChI Key |
ZGWRVLCCQRAGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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